molecular formula C19H18N4O3S2 B3205384 N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040644-36-7

N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3205384
CAS RN: 1040644-36-7
M. Wt: 414.5 g/mol
InChI Key: SYCLZTYBUIKGSQ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This compound has been evaluated for its antibacterial properties against Staphylococcus aureus and Chromobacterium violaceum . Further studies could explore its mechanism of action and potential clinical applications.

Optoelectronic Materials

While not directly studied for this compound, related π-conjugated molecules based on triphenylamine (TPA) building blocks have been used in optoelectronic devices due to their electron-donor characteristics . Investigating the electronic structure modifications induced by this compound could reveal its suitability for organic electronics.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cells . Considering the structural similarities, exploring the antitumor potential of our compound is warranted.

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

N-[4-[3-(3-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-27-15-4-2-3-13(9-15)21-17(25)8-6-14-11-28-19(22-14)23-18(26)12-5-7-16(24)20-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCLZTYBUIKGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 4
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 5
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 6
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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